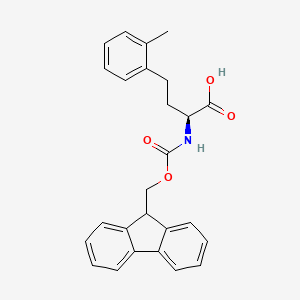

Fmoc-Hph(2-Me)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Hph(2-Me)-OH: is a derivative of phenylalanine, commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group during the elongation of the peptide chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Hph(2-Me)-OH typically involves the following steps:

Protection of the Amino Group: The amino group of phenylalanine is protected using the Fmoc group. This is usually achieved by reacting phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.

Methylation: The phenyl ring of the protected phenylalanine is methylated using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.

Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using coupling reagents like HBTU or DIC.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide.

Coupling: HBTU, DIC, or other peptide coupling reagents in the presence of a base like N-methylmorpholine.

Major Products:

Deprotection: The major product is the free amino acid or peptide.

Coupling: The major product is the elongated peptide chain.

Aplicaciones Científicas De Investigación

Synthesis Overview

The synthesis of Fmoc-Hph(2-Me)-OH involves several key steps:

- Protection of the Amino Group : The amino group of phenylalanine is protected using the Fmoc group, typically through reaction with Fmoc-chloride in a basic environment.

- Methylation : The phenyl ring is methylated using agents such as methyl iodide under basic conditions.

- Purification : Techniques like crystallization and chromatography are employed to ensure high purity levels for biological applications.

Peptide Synthesis

This compound is primarily used in peptide synthesis through solid-phase methods. The Fmoc group allows for easy removal under basic conditions, facilitating the stepwise elongation of peptide chains. This compound can be coupled with various other amino acids or peptides using standard coupling reagents like HBTU or DIC .

Drug Development

Peptides synthesized from this compound have potential applications in drug development. These peptides can be designed to interact with specific biological targets, leading to the development of therapeutic agents for various diseases. The unique structural features conferred by the methyl substitution may enhance binding affinities and biological activities .

Biological Studies

Research utilizing peptides derived from this compound has been conducted in several areas:

- Protein-Protein Interactions : Investigating how these peptides influence interactions between proteins.

- Enzyme-Substrate Interactions : Understanding how modifications affect enzymatic activity.

- Therapeutic Development : Developing new therapeutic agents based on peptide structures derived from this compound .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties. The methyl substitution may enhance this activity by altering interaction profiles with microbial membranes.

Cancer Research

Peptides synthesized from this compound have been explored for their potential in targeting cancer cell pathways, showing promise in inhibiting tumor growth in vitro .

Mecanismo De Acción

The mechanism of action of peptides synthesized using Fmoc-Hph(2-Me)-OH depends on the specific sequence and structure of the peptide. Generally, these peptides can interact with biological targets such as enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Fmoc-Phenylalanine: Similar to Fmoc-Hph(2-Me)-OH but without the methyl group on the phenyl ring.

Fmoc-Tyrosine: Contains a hydroxyl group on the phenyl ring instead of a methyl group.

Uniqueness:

This compound: is unique due to the presence of the methyl group on the phenyl ring, which can influence the hydrophobicity and steric properties of the resulting peptides, potentially affecting their biological activity and stability.

Actividad Biológica

Fmoc-Hph(2-Me)-OH, or 9-fluorenylmethoxycarbonyl-2-methyl-4-phenylalanine, is a derivative of phenylalanine that has garnered attention in the field of peptide synthesis and drug development. This compound is characterized by its unique structural modifications, particularly the methyl substitution at the 2-position of the phenyl ring, which may influence its biological interactions and efficacy.

The synthesis of this compound typically involves several key steps:

- Protection of Amino Group : The amino group of phenylalanine is protected using the Fmoc group, often through reaction with Fmoc-chloride in a basic environment.

- Methylation : The phenyl ring is methylated using agents such as methyl iodide under basic conditions.

- Purification : Techniques like crystallization and chromatography are employed to ensure high purity levels for biological applications.

The chemical structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₂ |

| Molecular Weight | 321.37 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents |

The biological activity of peptides synthesized from this compound is largely determined by their specific sequences and structures. These peptides can interact with various biological targets, including enzymes and receptors, thereby modulating their activities. The presence of the 2-methyl group may enhance lipophilicity, potentially improving membrane permeability and binding affinity to biological targets.

Biological Studies and Applications

Research indicates that peptides containing this compound can be utilized in various biological studies, including:

- Protein-Protein Interactions : Investigating how these peptides influence interactions between proteins.

- Enzyme-Substrate Interactions : Understanding how modifications affect enzymatic activity.

- Therapeutic Development : Developing new therapeutic agents based on peptide structures derived from this compound.

Case Studies

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antibacterial properties. The methyl substitution may enhance this activity by altering interaction profiles with microbial membranes.

- Cancer Research : Peptides synthesized from this compound have been explored for their potential in targeting cancer cell pathways, showing promise in inhibiting tumor growth in vitro.

Comparative Analysis

A comparative analysis of this compound with other similar compounds highlights its unique features:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Fmoc-D-phenylalanine | Similar backbone | Standard building block in peptide synthesis |

| Fmoc-L-tyrosine | Aromatic side chain | Role in protein phosphorylation |

| Fmoc-L-leucine | Aliphatic side chain | Important for hydrophobic interactions |

| Fmoc-D-histidine | Imidazole side chain | Involved in metal ion coordination |

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methylphenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-17-8-2-3-9-18(17)14-15-24(25(28)29)27-26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBBDZBLYYOZAW-DEOSSOPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.